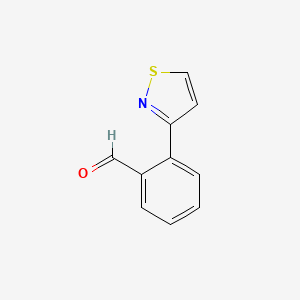
2-(1,2-Thiazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring. Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-3-yl)benzaldehyde typically involves the reaction of 2-aminothiophenol with aldehydes. One common method is the condensation of 2-aminothiophenol with benzaldehyde under acidic conditions . Another method involves the use of ZnO nanoparticles as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry approaches, such as employing ZnO nanoparticles, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Thiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: Formation of 2-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,2-Thiazol-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The thiazole ring can interact with biological macromolecules, leading to various pharmacological effects . The compound’s ability to modulate enzyme activity and its antioxidant properties contribute to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen, used in various synthetic applications.
Thiazole-based Schiff base derivatives: Known for their antibacterial and antioxidant activities.
Uniqueness
2-(1,2-Thiazol-3-yl)benzaldehyde is unique due to its specific structure, which combines the properties of both benzaldehyde and thiazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various substitutions on the thiazole ring further enhances its versatility in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H7NOS |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
2-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-7H |
Clave InChI |
PKCCNWVMZHMAJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=NSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




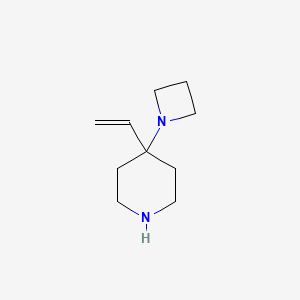
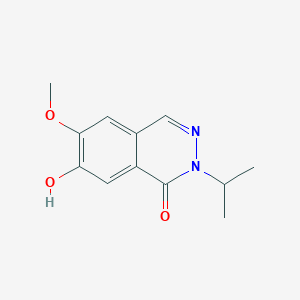
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
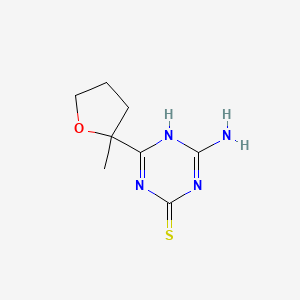


![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
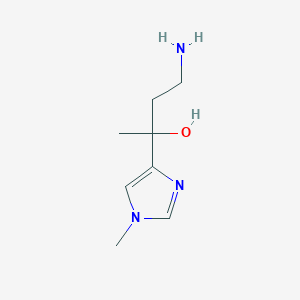
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)

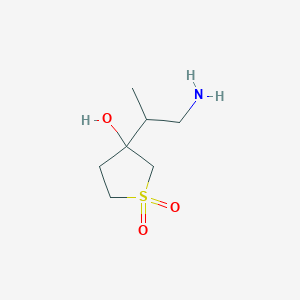
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
